molecular formula C24H21ClN4O2 B14989918 2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B14989918
M. Wt: 432.9 g/mol
InChI Key: ISVPKYGREOAZAM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chlorophenyl group, often using a palladium-catalyzed coupling reaction.

    Addition of the Diphenylethyl Group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its interactions with biological macromolecules.

Medicine

  • Explored for its potential as an anti-cancer agent.
  • Investigated for its use in the treatment of fungal infections.

Industry

  • Used in the development of new materials with specific properties.
  • Studied for its potential use in agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Triazole derivatives with different substituents.
  • Other chlorophenyl-containing compounds.
  • Diphenylethyl derivatives.

Uniqueness

  • The combination of the triazole ring with the chlorophenyl and diphenylethyl groups provides unique chemical and biological properties.
  • The hydroxymethyl group adds additional reactivity and potential for further functionalization.

Properties

Molecular Formula

C24H21ClN4O2

Molecular Weight

432.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C24H21ClN4O2/c25-19-11-13-20(14-12-19)29-27-22(16-30)23(28-29)24(31)26-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21,30H,15-16H2,(H,26,31)

InChI Key

ISVPKYGREOAZAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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